Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular formula of “Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate” is C12H12ClN3O2 .Physical And Chemical Properties Analysis
The molecular weight of “Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate” is 265.69600 . Other physical and chemical properties like density, boiling point, melting point, and flash point are not available in the resources .Scientific Research Applications
Lipid-Lowering Properties
Research on compounds structurally related to Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate has shown potential lipid-lowering properties. For instance, Dalton and Pool (1977) studied 6-Chloro-9-[2-(6-methyl-3-pyridyl)ethyl]-1,2,3,4-tetrahydrocarbazole-2-carboxylic acid hydrochloride and found it to lower serum cholesterol, triglycerides, phospholipids, and free fatty acids in rats, suggesting a mechanism of action similar to clofibrate Dalton & Pool, 1977.
Anxiolytic Properties
Another compound, Tracazolate (ICI 136,753), demonstrated dose-related anticonflict activity in rats and mice, suggesting potential as an anxiolytic agent. This compound showed a greater separation between sedative and therapeutic doses compared to chlordiazepoxide, indicating a potentially novel mechanism of action Patel & Malick, 1982.
Antidepressant and Cognitive Properties
N-alkylated arylsulfonamide derivatives have been identified as potential agents for treating CNS disorders due to their distinct antidepressant-like and pro-cognitive properties. Specific compounds have shown efficacy in animal models, warranting further exploration for therapeutic applications Canale et al., 2016.
Dental Applications
In the context of dentistry, the incorporation of certain pyrazole derivatives into dental composites has been evaluated. Abaszadeh and Mohammadzadeh (2020) explored the mechanical properties of flowable dental composites containing an antibacterial pyrazole derivative, noting potential benefits and limitations in dental applications Abaszadeh & Mohammadzadeh, 2020.
Antiulcer Activity
Research on compounds related to Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate also includes the development of antiulcer agents. For example, Terashima et al. (1995) synthesized Ethyl 2-[1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate, which exhibited significant antiulcer activity in animal models, highlighting the potential for developing new treatments for ulcerative conditions Terashima et al., 1995.
Safety And Hazards
“Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .
properties
IUPAC Name |
ethyl 1-(6-chloropyridin-2-yl)-5-methylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-3-18-12(17)9-7-14-16(8(9)2)11-6-4-5-10(13)15-11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPKZNBFIJVYDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC(=CC=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674878 | |
Record name | Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate | |
CAS RN |
1150164-74-1 | |
Record name | Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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